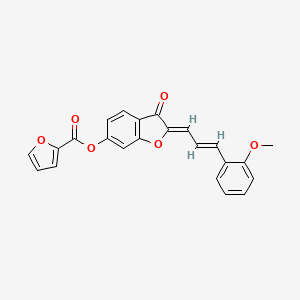![molecular formula C17H16N4O2 B2646253 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol CAS No. 2380061-71-0](/img/structure/B2646253.png)
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PDPBE, and it is a potent inhibitor of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
Mecanismo De Acción
PDPBE inhibits CDK4 by binding to the active site of the protein, which prevents the protein from phosphorylating its downstream targets. This leads to cell cycle arrest and prevents the proliferation of cancer cells. PDPBE has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PDPBE has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, PDPBE has also been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases. PDPBE has also been shown to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PDPBE in lab experiments is its specificity for CDK4. This allows researchers to selectively inhibit CDK4 activity without affecting other proteins in the cell cycle pathway. However, one of the limitations of using PDPBE in lab experiments is its low solubility, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on PDPBE. One area of research is the development of more potent and selective CDK4 inhibitors. Another area of research is the identification of biomarkers that can predict the response to CDK4 inhibitors in cancer patients. Additionally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of PDPBE involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylic acid, which is then converted to its corresponding acid chloride. The second intermediate, 2,3-dihydro-1-benzofuran-5-carboxylic acid, is also prepared and converted to its corresponding acid chloride. The final coupling reaction involves the condensation of the two acid chlorides with 2-aminoethanol to yield PDPBE.
Aplicaciones Científicas De Investigación
PDPBE has been extensively studied for its potential applications in scientific research. One of the most promising applications of PDPBE is in the treatment of cancer. CDK4 is overexpressed in many types of cancer, and inhibiting its activity can prevent the proliferation of cancer cells. PDPBE has been shown to be a potent inhibitor of CDK4, and it has demonstrated efficacy in preclinical studies of various types of cancer.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14(11-3-4-15-12(8-11)5-7-23-15)9-19-17-13-2-1-6-18-16(13)20-10-21-17/h1-4,6,8,10,14,22H,5,7,9H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSXMNNSHLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


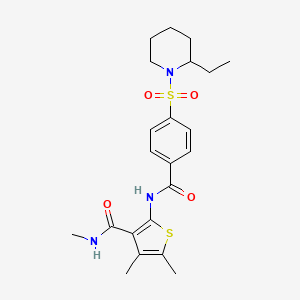
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)
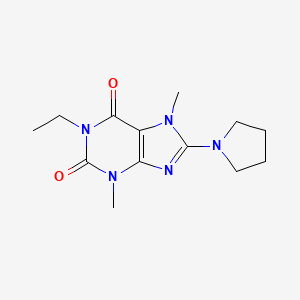
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)
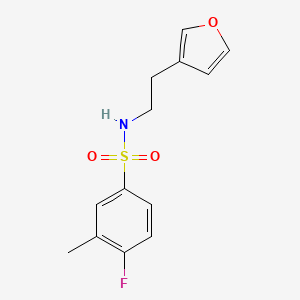
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)



![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
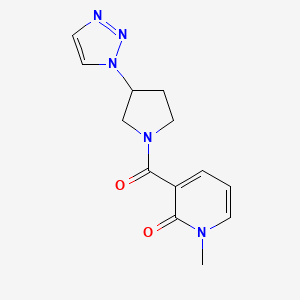
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
